1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene
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Overview
Description
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a prop-1-en-2-yl group and a tetrafluoro-phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can be achieved through several synthetic routes:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with prop-1-en-2-yl chloride and 1,1,2,2-tetrafluoro-2-phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another approach is the reaction of a Grignard reagent derived from 1,1,2,2-tetrafluoro-2-phenylethyl bromide with prop-1-en-2-yl benzene.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-1-en-2-yl)-4-phenylethylbenzene: Lacks the tetrafluoro substitution, resulting in different chemical properties.
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoroethyl)benzene: Similar structure but with variations in the alkyl chain.
Uniqueness
1-(Prop-1-en-2-yl)-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene is unique due to the presence of both the prop-1-en-2-yl and tetrafluoro-phenylethyl groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
40396-68-7 |
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Molecular Formula |
C17H14F4 |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
1-prop-1-en-2-yl-4-(1,1,2,2-tetrafluoro-2-phenylethyl)benzene |
InChI |
InChI=1S/C17H14F4/c1-12(2)13-8-10-15(11-9-13)17(20,21)16(18,19)14-6-4-3-5-7-14/h3-11H,1H2,2H3 |
InChI Key |
AXOIDNFQSKIEKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(F)F)(F)F |
Origin of Product |
United States |
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